![molecular formula C12H8N4O B2565437 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile CAS No. 188477-81-8](/img/structure/B2565437.png)
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile
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Description
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Benzoxazole derivatives serve as valuable starting materials in drug development. Researchers have extensively explored their mechanistic approaches for drug discovery. The compound’s bicyclic, planar structure allows for functionalization, broad substrate scope, and diverse biological activities. Notably, it has demonstrated anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Anti-Cancer Agents
Studies have investigated the cytotoxic effects of benzoxazole derivatives. For instance, compound 5d exhibited inhibition against lung, breast, and colon cancer cells, with IC50 values ranging from 51 to 54 μM. Additionally, it showed activity against cervical cancer cells (IC50 = 102.02 μM) .
Antimicrobial Properties
Benzoxazole derivatives have demonstrated antimicrobial activity. Researchers have synthesized novel chemical entities based on this scaffold, aiming to combat infectious diseases. These compounds may serve as potential antimicrobial agents .
Photocatalysis and Synthetic Strategies
Recent advances include using 2-aminophenol as a precursor to synthesize benzoxazole derivatives. Researchers have employed various reaction conditions, catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts), and substrates (aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones) to achieve efficient synthesis .
Heterocyclic Chemistry
Benzoxazole derivatives contribute to the field of heterocyclic chemistry. Their synthesis involves diverse coupling reactions, such as amide coupling using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N, N-diisopropylethylamine (DIEA) .
Scaffold for Novel Compounds
Researchers continue to explore benzoxazole derivatives as scaffolds for designing novel chemical entities. These compounds can be modified to create analogs with specific properties, making them promising candidates for further investigation .
properties
IUPAC Name |
2-[[(2-methyl-1,3-benzoxazol-6-yl)amino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFHZAGPBWRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile |
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